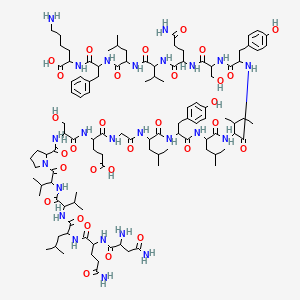
271573-27-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is composed of ten amino acids and has a molecular formula of C53H80N14O17. It is primarily used in scientific research related to virology and immunology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PA (224-233), Influenza involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage: Detachment of the synthesized peptide from the resin, followed by purification.
Industrial Production Methods
Industrial production of PA (224-233), Influenza follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .
化学反应分析
Types of Reactions
PA (224-233), Influenza primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, often in combination with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The primary product of these reactions is the peptide PA (224-233), Influenza itself. Hydrolysis reactions may yield shorter peptide fragments or individual amino acids .
科学研究应用
PA (224-233), Influenza is extensively used in scientific research, particularly in the fields of virology and immunology. Its applications include:
Vaccine Development: Studying immune responses to influenza and developing peptide-based vaccines.
Antiviral Research: Investigating the mechanisms of viral replication and identifying potential antiviral targets.
Immunological Studies: Understanding the interactions between viral peptides and the immune system, including T-cell responses.
作用机制
PA (224-233), Influenza exerts its effects by interacting with the immune system. It is recognized by T-cells, which then initiate an immune response against the Influenza A virus. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, facilitating the activation of T-cells.
相似化合物的比较
Similar Compounds
PA (224-233), Influenza: A 10-amino acid peptide fragment from the polymerase 2 protein of Influenza A virus.
Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.
Amantadine: An antiviral and antiparkinsonian drug that inhibits the replication of influenza A virus.
Uniqueness
PA (224-233), Influenza is unique due to its specific sequence and origin from the polymerase 2 protein of the Influenza A virus. Unlike other antiviral compounds, it is a peptide fragment used primarily for research purposes rather than therapeutic applications.
属性
CAS 编号 |
271573-27-4 |
|---|---|
分子式 |
C₅₃H₈₀N₁₄O₁₇ |
分子量 |
1185.29 |
序列 |
One Letter Code: SSLENFRAYV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






